Loratadine-d5
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Overview
Description
Loratadine-d5 is a deuterium-labeled derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever and urticaria . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems .
Mechanism of Action
Target of Action
Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .
Mode of Action
Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .
Pharmacokinetics
Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .
Result of Action
The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .
Action Environment
Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .
Biochemical Analysis
Biochemical Properties
Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, this compound reduces allergic symptoms like itching, swelling, and redness.
Molecular Mechanism
At the molecular level, this compound binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, this compound inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that this compound maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to this compound in in vitro studies has not shown significant adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in this compound does not significantly alter its metabolic profile compared to non-deuterated loratadine .
Transport and Distribution
This compound is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of this compound within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of this compound is consistent with its role in modulating histamine receptor activity on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loratadine-d5 involves the incorporation of deuterium atoms into the Loratadine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Loratadine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form desthis compound, its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include desthis compound and other derivatives that retain the antihistamine properties of the parent compound .
Scientific Research Applications
Loratadine-d5 has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound within biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of Loratadine.
Drug Development: This compound is used in the development of new antihistamine drugs, providing insights into the metabolic pathways and potential interactions with other compounds.
Biological Research: The compound is used to study the effects of antihistamines on various biological processes, including immune responses and inflammation.
Industrial Applications: This compound is used in the production of pharmaceuticals, providing a stable and reliable source of deuterium-labeled compounds for research and development.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Known for its non-sedative properties, similar to Loratadine.
Diphenhydramine: A first-generation antihistamine with sedative effects, contrasting with the non-sedative properties of Loratadine.
Uniqueness of Loratadine-d5
This compound stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic studies and drug development. The labeling allows for precise tracking and analysis, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.